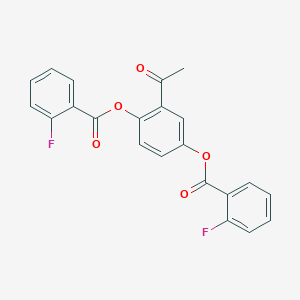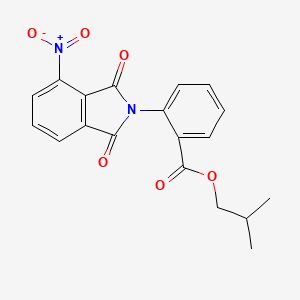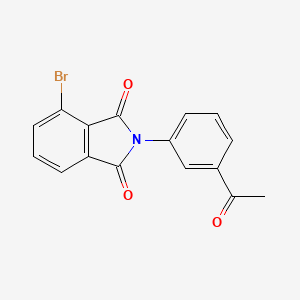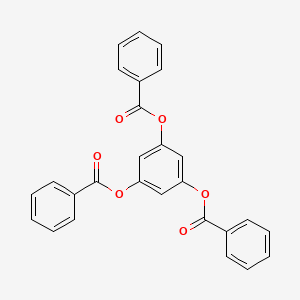
2-acetyl-1,4-phenylene bis(2-fluorobenzoate)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), has been synthesized and used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . The process involved a thiol-ene “click” reaction and an addition reaction between hydroxyl-terminated polybutadiene and the cross-linker BDB and isocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, a compound with a similar structure, “2,2’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides”, was characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The results were compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and varied. For instance, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), was used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . The process involved a thiol-ene “click” reaction and an addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For example, a compound with a similar structure, “2,2’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides”, was characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The results were compared with theoretical values obtained using density functional theory (DFT) calculations .Mécanisme D'action
The mechanism of action for these types of compounds can vary greatly depending on their intended use. For example, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), was used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . The presence of dynamic boronic ester bonds in the network allowed for reprocessing, self-healing, and welding abilities of the final polymer .
Orientations Futures
The future directions for these types of compounds can vary greatly depending on their intended use. For example, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), was used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . These networks have potential applications in various fields due to their reprocessing, self-healing, and welding abilities .
Propriétés
IUPAC Name |
[3-acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O5/c1-13(25)17-12-14(28-21(26)15-6-2-4-8-18(15)23)10-11-20(17)29-22(27)16-7-3-5-9-19(16)24/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGAHWRRGFSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3824705.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)



![diheptyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B3824749.png)
![2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate](/img/structure/B3824752.png)
![8-methyl-N-(3-methylbenzyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3824759.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3824765.png)
![N~1~-benzyl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3824776.png)
![(3S*,4S*)-1-[(2-methoxypyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3824791.png)

